molecular formula C12H20O2 B8111964 cis,trans-5,9-Cyclododecadiene-cis-1,2-diol

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol

Cat. No.: B8111964
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-FJLUDILZSA-N
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Description

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is a unique organic compound characterized by its cyclododecadiene structure with two hydroxyl groups at the 1beta and 2beta positions. This compound is notable for its distinct stereochemistry, which includes both E and Z configurations at the 5 and 9 positions, respectively. The presence of these configurations and hydroxyl groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable diene precursor under controlled conditions to form the cyclododecadiene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to control the stereochemistry and functional group placement. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using hydrogenation or metal hydrides.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane or alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of cyclododecadiene-1,2-dione or cyclododecadiene-1,2-dicarboxylic acid.

    Reduction: Formation of cyclododecane or cyclododecanol.

    Substitution: Formation of cyclododecadiene-1,2-dichloride or cyclododecadiene-1,2-dimethyl ether.

Scientific Research Applications

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s stereochemistry allows it to fit into specific binding pockets, modulating biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is unique due to its cyclododecadiene ring structure combined with hydroxyl groups at specific positions. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2S,5E,9Z)-cyclododeca-5,9-diene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYILZSOXKSYCF-FJLUDILZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C/C=C\CC[C@H]([C@H](CC/C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29118-70-5
Record name (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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